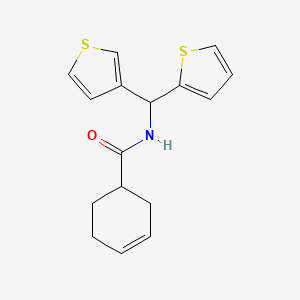

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS2/c18-16(12-5-2-1-3-6-12)17-15(13-8-10-19-11-13)14-7-4-9-20-14/h1-2,4,7-12,15H,3,5-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMGLNFIARXHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with cyclohex-3-enecarboxylic acid or its derivatives. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps might include the purification of intermediates and the final product using techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the cyclohexene ring or the thiophene moieties.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the cyclohexene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclohex-3-enecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a general framework for such comparisons, extrapolated from broader literature trends:

Table 1: Hypothetical Comparison Framework

Key Observations:

- discusses Heck reactions of cyclohexene carboxamides with halophenyl groups but lacks thiophene moieties. These compounds are precursors to tetrahydrophenanthridones, which are distinct from the target molecule .

- Thiophene-carboxamide hybrids are well-studied in optoelectronics and drug design, but structural specifics (e.g., dual thiophene substitution) critically alter properties like conjugation efficiency or binding affinity.

Critical Analysis of Evidence

Recommendations for Further Research

To address this knowledge gap:

Synthetic Studies : Explore Pd-catalyzed cross-coupling or thiophene alkylation strategies analogous to methods in .

Computational Modeling : Use software like SHELXL () to predict crystal packing or electronic properties .

Functional Assays: Compare charge transport (for materials) or bioactivity (for drugs) with mono-thiophene or phenyl-substituted analogs.

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclohex-3-enecarboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound, emphasizing its therapeutic implications.

Chemical Structure and Properties

The compound features a cyclohexene core substituted with thiophene rings, which contributes to its unique biological properties. The presence of sulfur in the thiophene moiety is known to enhance the reactivity and biological interactions of the compound.

Molecular Formula: CHNS

Molecular Weight: 241.37 g/mol

1. Antimicrobial Properties

Thiophene derivatives have been widely studied for their antimicrobial activities. Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| A549 | 22.3 |

The anticancer activity is attributed to the compound's ability to interfere with cellular signaling pathways involved in proliferation and survival.

3. Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties. Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation: It might interact with various receptors, modulating signaling pathways linked to inflammation and cell survival.

- Oxidative Stress Induction: The compound may increase oxidative stress within cells, leading to apoptosis in cancer cells.

Case Studies

Several case studies have explored the pharmacological potential of thiophene derivatives:

- Study on Antimicrobial Activity: A study published in Phytochemistry Reviews reported that thiophene derivatives showed enhanced activity against resistant bacterial strains, highlighting their potential as novel antibiotic agents.

- Cancer Research: A recent investigation published in Cancer Letters demonstrated that thiophene-based compounds could effectively inhibit tumor growth in xenograft models, suggesting their viability as therapeutic agents.

Q & A

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ CRISPR-Cas9 knockout models to confirm target dependency. For example, if the compound inhibits perforin in immune cells, validate using cytotoxicity assays with perforin-deficient NK cells. Pharmacokinetic studies (LC-MS/MS) assess bioavailability and metabolite formation in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.